molecular formula C28H30BrN3O4 B5029303 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

Katalognummer B5029303
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: MKWOVPILSULWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, also known as BRL-15572, is a potent and selective antagonist for the dopamine D3 receptor. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Wirkmechanismus

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a selective antagonist for the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can modulate the release of dopamine in these pathways, which is thought to be involved in the pathophysiology of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can reduce the release of dopamine in the mesolimbic and mesocortical pathways, which is thought to be involved in the rewarding effects of drugs of abuse. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be effective in reducing drug-seeking behavior and relapse in addiction.
In addition, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve cognitive deficits in animal models of schizophrenia, which suggests that it may be effective in improving cognitive function in patients with schizophrenia.
Finally, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve motor deficits and reduce dyskinesia in animal models of Parkinson's disease, which suggests that it may be effective in improving motor function in patients with Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is its selective binding to the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to be effective in preclinical models of addiction, schizophrenia, and Parkinson's disease, which suggests that it may have broad therapeutic potential.
However, one of the main limitations of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate are not well understood, which may limit its clinical development.

Zukünftige Richtungen

There are several future directions for the research and development of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate. One area of research is in the optimization of the pharmacokinetics of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, which may improve its efficacy and reduce the risk of side effects.
Another area of research is in the identification of biomarkers that can predict response to 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, which may improve patient selection and treatment outcomes.
Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate in humans, particularly in the treatment of addiction, schizophrenia, and Parkinson's disease.
Conclusion
In conclusion, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a potent and selective antagonist for the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in addiction, schizophrenia, and Parkinson's disease. While there are several advantages and limitations to the use of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, there are also several future directions for research and development that may improve its clinical utility.

Synthesemethoden

The synthesis of 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate involves several steps, including the condensation of 4-bromobenzylamine with 1-piperazinecarboxaldehyde, followed by the cyclization with 9-ethylcarbazole-3-carbaldehyde. Finally, the oxalate salt is formed by reacting the free base with oxalic acid. The overall yield of this synthesis method is around 20%, and the purity of the final product is typically over 98%.

Wissenschaftliche Forschungsanwendungen

3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been in addiction, particularly cocaine addiction. Studies have shown that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate can attenuate the reinforcing effects of cocaine and reduce drug-seeking behavior in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a promising candidate for the treatment of cocaine addiction in humans.
Another area of research has been in schizophrenia, where 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been shown to improve cognitive deficits and reduce positive symptoms in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a potential treatment for schizophrenia, particularly for patients who do not respond to current antipsychotic medications.
Finally, 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has also been studied in Parkinson's disease, where it has been shown to improve motor deficits and reduce dyskinesia in animal models. This suggests that 3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate may be a potential treatment for Parkinson's disease, particularly for patients who experience motor complications from current medications.

Eigenschaften

IUPAC Name

3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrN3.C2H2O4/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20;3-1(4)2(5)6/h3-12,17H,2,13-16,18-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWOVPILSULWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Br)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.